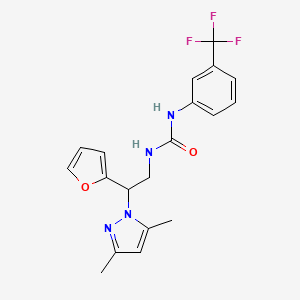
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H19F3N4O2 and its molecular weight is 392.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a pyrazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H18F3N3O, with a molecular weight of approximately 363.35 g/mol. The structure features a pyrazole ring, a furan moiety, and a trifluoromethylphenyl group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against several cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Pyrazole derivatives can induce apoptosis in cancer cells through caspase activation and modulation of the Bcl-2 family proteins .
- Efficacy : In vitro studies have reported IC50 values for related compounds ranging from 26 µM to 49.85 µM against various cell lines including A549 (lung cancer), HT29 (colon cancer), and others .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Studies indicate that pyrazole-based compounds exhibit broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes like DNA gyrase .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds demonstrating significant effects on stabilizing red blood cell membranes and reducing inflammatory markers.
- Research Findings : Compounds showed HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory properties .
Case Studies
A notable case study involved the synthesis and testing of a series of pyrazole derivatives, including the compound . The study highlighted:
- Synthesis Methodology : Utilizing nucleophilic substitution reactions under controlled conditions led to the successful synthesis of the target compound.
- Biological Evaluation : The synthesized compound was tested against multiple cancer cell lines and exhibited promising results, warranting further investigation into its mechanism of action and potential clinical applications .
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c1-12-9-13(2)26(25-12)16(17-7-4-8-28-17)11-23-18(27)24-15-6-3-5-14(10-15)19(20,21)22/h3-10,16H,11H2,1-2H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAVLDNOWYIYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














